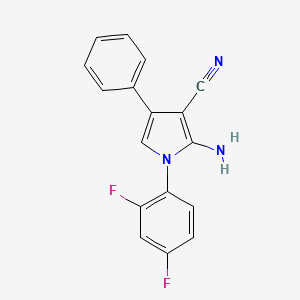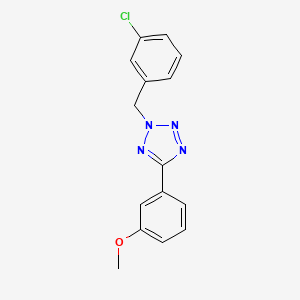![molecular formula C18H17N3O6 B11471990 5-[5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol](/img/structure/B11471990.png)
5-[5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[5-(4,7-ジメトキシ-1,3-ベンゾジオキソール-5-イル)-4H-1,2,4-トリアゾール-3-イル]-2-メトキシフェノールは、ベンゾジオキソールとトリアゾールの部分構造がユニークに組み合わされた複雑な有機化合物です。
合成方法
合成ルートと反応条件
5-[5-(4,7-ジメトキシ-1,3-ベンゾジオキソール-5-イル)-4H-1,2,4-トリアゾール-3-イル]-2-メトキシフェノールの合成は、通常、複数段階の有機反応を伴います。 最終段階では、触媒や制御された温度などの特定の反応条件下でメトキシフェノール基を付加することがよくあります .
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が伴う場合があります。 連続フローリアクターや自動合成プラットフォームなどの技術を導入することで、生産プロセスを合理化し、コストを削減できます .
化学反応解析
反応の種類
5-[5-(4,7-ジメトキシ-1,3-ベンゾジオキソール-5-イル)-4H-1,2,4-トリアゾール-3-イル]-2-メトキシフェノールは、以下の化学反応を起こす可能性があります。
酸化: この化合物は、酸化されてキノンやその他の酸化された誘導体を生成する可能性があります。
還元: 還元反応により、ヒドロキノンやその他の還元された形態が生成される可能性があります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤または求電子剤があります。 反応条件には、通常、目的の変換を達成するための特定の溶媒、温度、触媒が含まれます .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりキノンが生成される可能性があり、還元によりヒドロキノンが生成される可能性があります。 置換反応により、さまざまな官能基を導入でき、構造的に多様な誘導体が生成されます .
科学研究での応用
5-[5-(4,7-ジメトキシ-1,3-ベンゾジオキソール-5-イル)-4H-1,2,4-トリアゾール-3-イル]-2-メトキシフェノールは、いくつかの科学研究において応用されています。
化学: この化合物は、より複雑な分子や材料の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物学的活性を研究されています。
医学: 新規薬剤の開発など、潜在的な治療用途が調査されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol typically involves multi-step organic reactionsThe final step often involves the attachment of the methoxyphenol group under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
化学反応の分析
Types of Reactions
5-[5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives .
科学的研究の応用
5-[5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings.
作用機序
5-[5-(4,7-ジメトキシ-1,3-ベンゾジオキソール-5-イル)-4H-1,2,4-トリアゾール-3-イル]-2-メトキシフェノールの作用機序は、特定の分子標的や経路との相互作用を伴います。たとえば、生物系では、この化合物は酵素や受容体と相互作用し、細胞プロセスを調節する可能性があります。 正確な分子標的と経路は、特定の用途と状況によって異なります .
類似の化合物との比較
類似の化合物
- 3-(4,7-ジメトキシ-1,3-ベンゾジオキソール-5-イル)プロパン酸
- 1-(6,7-ジメトキシ-1,3-ベンゾジオキソール-5-イル)-2-プロパンアミン
- 4,7-ジメトキシ-5-メチル-1,3-ベンゾジオキソール
独自性
5-[5-(4,7-ジメトキシ-1,3-ベンゾジオキソール-5-イル)-4H-1,2,4-トリアゾール-3-イル]-2-メトキシフェノールは、ベンゾジオキソールとトリアゾールの部分構造の特定の組み合わせにより独自性があり、これにより独自の化学的および生物学的特性がもたらされます。 この独自性により、さまざまな研究や産業における応用にとって貴重な化合物となっています .
類似化合物との比較
Similar Compounds
- 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
- 1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine
- 4,7-Dimethoxy-5-methyl-1,3-benzodioxole
Uniqueness
5-[5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol is unique due to its specific combination of benzodioxole and triazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C18H17N3O6 |
|---|---|
分子量 |
371.3 g/mol |
IUPAC名 |
5-[5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C18H17N3O6/c1-23-12-5-4-9(6-11(12)22)17-19-18(21-20-17)10-7-13(24-2)15-16(14(10)25-3)27-8-26-15/h4-7,22H,8H2,1-3H3,(H,19,20,21) |
InChIキー |
YPDKEICMYFAYCN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC(=C4C(=C3OC)OCO4)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl {3-[(biphenyl-2-ylcarbonyl)amino]phenyl}carbamate](/img/structure/B11471913.png)
![7-{3-[(2-fluorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11471921.png)
![Methyl 2-[({2-[(2,3-dimethylphenyl)carbamoyl]phenoxy}acetyl)amino]benzoate](/img/structure/B11471925.png)
![4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11471937.png)

![3,10-dipyridin-3-yl-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene](/img/structure/B11471954.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B11471957.png)

![2-[(4-methylphenoxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11471966.png)
![N-{2-[2-(butylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}cyclohexanecarboxamide](/img/structure/B11471969.png)

![2-[(5-cyano-2,4'-bipyridin-6-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11471992.png)

![7-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11472007.png)
